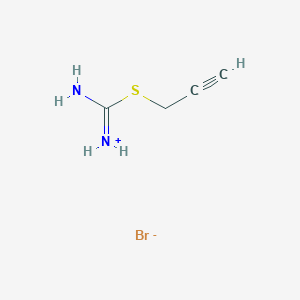
Prop-2-ynylsulfanylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-ynylsulfanylmethanimidamide is an organic compound with the molecular formula C4H7BrN2S It is known for its unique structure, which includes a prop-2-ynyl group attached to a sulfanylmethanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
Prop-2-ynylsulfanylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of prop-2-ynylsulfonium salts with N-substituted pyrrole-2-carboxaldehydes. This [4+2]-annulation reaction forms indolizines containing a thioether group . Another method involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, resulting in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and efficient reaction conditions makes these methods suitable for large-scale production.
化学反応の分析
Types of Reactions
Prop-2-ynylsulfanylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The prop-2-ynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Prop-2-ynylsulfanylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of prop-2-ynylsulfanylmethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Prop-2-ynylsulfanylmethanimidamide can be compared with other similar compounds, such as:
- Prop-2-en-1-imine
- Prop-2-enal
- Ethane-1,2-diimine
- Ethanedial
- 2-Iminoacetaldehyde
These compounds share structural similarities but differ in their chemical reactivity and applications. This compound is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C4H7BrN2S |
|---|---|
分子量 |
195.08 g/mol |
IUPAC名 |
[amino(prop-2-ynylsulfanyl)methylidene]azanium;bromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H |
InChIキー |
VOHJWGCPAXJFFX-UHFFFAOYSA-N |
正規SMILES |
C#CCSC(=[NH2+])N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



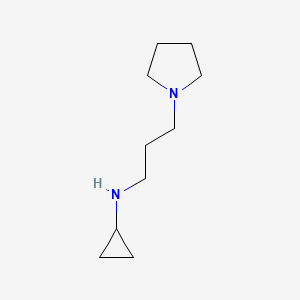
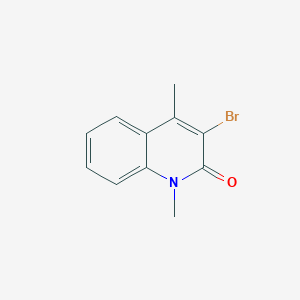
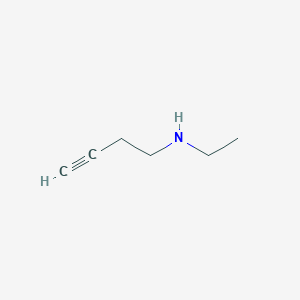
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
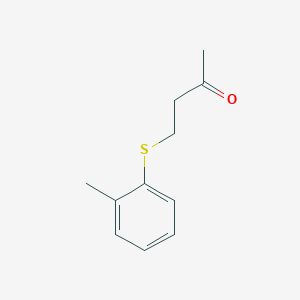
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)
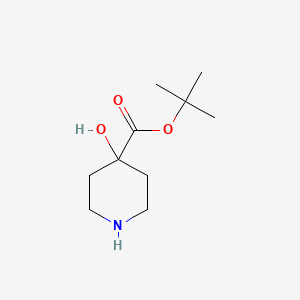
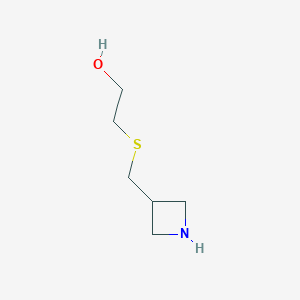
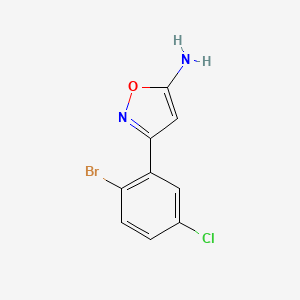

![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)

![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
